molecular formula C21H34O3 B167780 Androstane-17-carboxylic acid, 3-hydroxy-, methyl ester, (3beta,5beta,17beta)- CAS No. 10002-84-3

Androstane-17-carboxylic acid, 3-hydroxy-, methyl ester, (3beta,5beta,17beta)-

Cat. No. B167780
CAS RN: 10002-84-3
M. Wt: 334.5 g/mol
InChI Key: NTIDOCUQWIFRTK-PFIRBALFSA-N
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Description

Androstane-17-carboxylic acid, 3-hydroxy-, methyl ester, (3beta,5beta,17beta)- is a steroidal compound that has gained interest in scientific research due to its potential biochemical and physiological effects. This compound is synthesized through various methods and has been used in many studies to investigate its mechanism of action and future directions.

Mechanism Of Action

The mechanism of action of Androstane-17-carboxylic acid, 3-hydroxy-, methyl ester, (3beta,5beta,17beta)- is not fully understood. However, it is believed to act as an androgen receptor agonist and may also have anti-inflammatory effects.

Biochemical And Physiological Effects

Androstane-17-carboxylic acid, 3-hydroxy-, methyl ester, (3beta,5beta,17beta)- has been shown to have various biochemical and physiological effects. It has been reported to increase bone mineral density and muscle mass, and to decrease body fat. It may also have anti-inflammatory effects and improve cardiovascular health.

Advantages And Limitations For Lab Experiments

One advantage of using Androstane-17-carboxylic acid, 3-hydroxy-, methyl ester, (3beta,5beta,17beta)- in lab experiments is its ability to selectively target androgen receptors. However, its effects may be limited by its low bioavailability and rapid metabolism.

Future Directions

There are several future directions for research on Androstane-17-carboxylic acid, 3-hydroxy-, methyl ester, (3beta,5beta,17beta)-. These include investigating its potential use in treating other diseases, such as prostate cancer and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective delivery methods.

Synthesis Methods

Androstane-17-carboxylic acid, 3-hydroxy-, methyl ester, (3beta,5beta,17beta)- can be synthesized through several methods. One of the most common methods is the reduction of the keto group in androst-5-en-3,17-dione using sodium borohydride, followed by the esterification of the resulting 3beta,17beta-diol with methanol.

Scientific Research Applications

Androstane-17-carboxylic acid, 3-hydroxy-, methyl ester, (3beta,5beta,17beta)- has been used in various scientific research studies. It has been investigated for its potential use in treating osteoporosis, breast cancer, and other diseases. It has also been studied for its effects on the immune system, cardiovascular system, and nervous system.

properties

CAS RN

10002-84-3

Product Name

Androstane-17-carboxylic acid, 3-hydroxy-, methyl ester, (3beta,5beta,17beta)-

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

methyl (3S,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C21H34O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h13-18,22H,4-12H2,1-3H3/t13-,14+,15+,16+,17+,18-,20+,21+/m1/s1

InChI Key

NTIDOCUQWIFRTK-PFIRBALFSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)OC)C)O

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)OC)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)OC)C)O

Origin of Product

United States

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